molecular formula C6H5BrN4O B577953 3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one CAS No. 1215295-89-8

3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one

Cat. No.: B577953
CAS No.: 1215295-89-8
M. Wt: 229.037
InChI Key: YDNQZZLDNBBBDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one is a heterocyclic compound that belongs to the class of pyrazolo-triazines. This compound is characterized by its fused ring structure, which includes a pyrazole ring and a triazine ring. The presence of a bromine atom at the 3-position and a methyl group at the 2-position of the pyrazole ring contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-2-methylpyrazole with a brominating agent, such as bromine or N-bromosuccinimide (NBS), followed by cyclization with a suitable triazine precursor. The reaction is usually carried out in an organic solvent, such as acetonitrile or dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-bromo-2-methyl-6H-pyrazolo[1,5-d][1,2,4]triazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4O/c1-3-5(7)4-2-8-9-6(12)11(4)10-3/h2H,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNQZZLDNBBBDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1Br)C=NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801205728
Record name 3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801205728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215295-89-8
Record name 3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215295-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801205728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.